1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-
Overview
Description
1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- is an organic compound with the molecular formula C13H18 and a molecular weight of 174.2820 g/mol . It is a derivative of indene, characterized by the presence of four methyl groups at positions 1, 1, 4, and 6 on the indene ring system. This compound is also known by other names such as Indan, 1,1,4,6-tetramethyl- and 2,3-Dihydro-1,1,4,6-tetramethyl-1H-indene .
Preparation Methods
The synthesis of 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- can be achieved through various synthetic routes. One common method involves the alkylation of indene with methylating agents under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial production of this compound may involve more advanced techniques, such as catalytic hydrogenation of precursor compounds or the use of high-pressure reactors to achieve the desired product on a larger scale. The choice of method depends on factors such as cost, efficiency, and environmental considerations .
Chemical Reactions Analysis
1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the preparation of more complex molecules.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the compound’s structure and functional groups. For instance, its derivatives may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- can be compared with other similar compounds, such as:
1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-: This compound has a similar structure but differs in the position of the methyl groups.
1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: Another isomer with different methyl group positions.
1H-Indene, 2,3-dihydro-1,1,4,5,6-pentamethyl-: This compound has an additional methyl group compared to 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-
The uniqueness of 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- lies in its specific methyl group arrangement, which influences its chemical properties and reactivity .
Properties
IUPAC Name |
3,3,5,7-tetramethyl-1,2-dihydroindene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-9-7-10(2)11-5-6-13(3,4)12(11)8-9/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPNYZCIGFQVQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCC(C2=C1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074298 | |
Record name | 1,1,4,6-Tetramethylindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941-60-6 | |
Record name | 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,4,6-Tetramethylindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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